3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde
Description
Properties
IUPAC Name |
3-bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNOS/c8-5-3-11-6-1-4(2-10)9-7(5)6/h1-3,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTDGXCTUVOBQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1SC=C2Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling for Late-Stage Functionalization
Palladium-catalyzed cross-coupling enables diversification of the bromine substituent. For instance, treating 3-bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde with vinylboronic acid and Pd(PPh₃)₄ in toluene/ethanol generates alkenyl derivatives, though this is more relevant to analog synthesis than the parent compound.
Direct Bromoformylation
A one-pot bromoformylation strategy employs trimethylsilyl bromide (TMSBr) and hexamethylenetetramine (HMTA) in acetic acid. This method simultaneously introduces bromine and the aldehyde group but suffers from lower yields (50–60%) due to competing decomposition.
Purification and Characterization
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Key characterization data for this compound include:
- ¹H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 7.42 (s, 1H, thiophene-H), 6.95 (s, 1H, pyrrole-H).
- MS (ESI) : m/z 230.98 [M+H]⁺.
- Melting Point : 118–120 °C (decomposes above 125 °C).
Challenges and Optimization
Regiochemical Control
Nitration or bromination of the thienopyrrole core often leads to mixtures. For example, nitration of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate produces 2- and 6-nitro isomers, requiring chromatographic separation. Similarly, over-bromination is mitigated by stoichiometric NBS and low temperatures.
Solubility Issues
The low solubility of intermediates in polar solvents complicates large-scale synthesis. Alkylation of the pyrrole nitrogen with methyl or ethyl groups improves solubility but alters reactivity.
Industrial-Scale Production
Commercial synthesis (e.g., by Apollo Scientific) uses a three-step sequence :
- Cyclization of 5-bromothiophene-2-carbaldehyde with ethyl azidoacetate.
- NBS bromination in DMF.
- Vilsmeier-Haack formylation.
This process achieves 65% overall yield and >95% purity, with costs optimized by recycling solvents.
Emerging Methodologies
Recent advances include photocatalytic bromination using visible light and flow chemistry for continuous Vilsmeier-Haack reactions, reducing reaction times from hours to minutes.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-deficient thieno[3,2-b]pyrrole core facilitates nucleophilic substitution at the bromine position (C3).
Key Findings :
-
Suzuki couplings with aryl boronic acids install substituents regioselectively at C3, enabling access to π-extended systems for optoelectronic applications .
-
Vinyl groups introduced via Stille coupling serve as intermediates for further functionalization (e.g., oxidation to ketones) .
Aldehyde Functionalization
The aldehyde group at C5 undergoes typical carbonyl reactions:
Key Findings :
-
Oxidation yields 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid, a precursor for amide/ester derivatives .
-
Reductive amination introduces primary amines without affecting the bromine substituent .
Electrophilic Aromatic Substitution
The thiophene ring participates in electrophilic reactions at C2 and C6 positions:
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ (0°C, 2 h) | 2-Nitro derivative | 55% | |
| Bromination | Br₂, FeCl₃, CHCl₃ (rt, 1 h) | 2,6-Dibromo derivative | 63% |
Key Findings :
-
Nitration occurs preferentially at C2 due to steric and electronic effects .
-
Bromination under mild conditions retains the aldehyde functionality .
Metal-Catalyzed Cross-Couplings
The bromine atom enables palladium/copper-mediated reactions:
Key Findings :
-
Ullmann coupling with phenols generates aryl ethers for pharmaceutical intermediates .
-
Buchwald-Hartwig amination introduces secondary amines for kinase inhibitor development .
Cycloaddition and Ring-Opening Reactions
The aldehyde participates in cycloadditions to form fused heterocycles:
Key Findings :
Stability and Reactivity Trends
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of thieno[3,2-b]pyrrole derivatives as inhibitors of lysine-specific demethylase 1 (KDM1A), an enzyme implicated in cancer progression. For instance, a high-throughput screening campaign identified several thieno[3,2-b]pyrrole-5-carboxamides that demonstrated promising inhibitory activity against KDM1A, with one compound showing an IC50 of 0.162 μM . This suggests that derivatives of 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde could be explored further for their anticancer properties.
Neuroprotective Effects
The compound's structural features may also confer neuroprotective effects. Research into conducting polymers has shown that thieno[3,2-b]pyrrole-based materials can enhance neuronal cell viability and function when used in electrochemical applications . This opens avenues for developing therapeutic agents targeting neurodegenerative diseases.
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique heterocyclic structure allows for various transformations, leading to the synthesis of more complex compounds. For example, it can undergo nucleophilic substitution reactions to form derivatives with diverse functional groups .
Synthesis of Conducting Polymers
The compound is also utilized in the synthesis of conducting polymers that have applications in organic electronics and sensors. The incorporation of thieno[3,2-b]pyrrole units into polymer backbones has been shown to improve electrical conductivity and stability . This application is particularly relevant in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Material Science
Electrochemical Applications
Thieno[3,2-b]pyrrole derivatives are being investigated for their electrochemical properties. The ability to form stable films on electrodes makes these compounds suitable for applications in supercapacitors and batteries . The electrochemical performance of these materials can be enhanced by modifying their chemical structure to optimize charge transport properties.
Nanomaterials Development
Research has indicated that thieno[3,2-b]pyrrole-based nanomaterials exhibit unique optical and electronic properties that can be harnessed for advanced material applications. These materials are being explored for use in sensors and as catalysts in various chemical reactions .
Data Table: Summary of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents targeting KDM1A | IC50 = 0.162 μM for specific inhibitor |
| Organic Synthesis | Building block for synthesizing complex molecules | Versatile transformations possible |
| Conducting Polymers | Used in the development of electroactive materials | Improved conductivity in polymers |
| Electrochemical Applications | Suitable for use in energy storage devices like supercapacitors | Enhanced performance with modifications |
| Nanomaterials Development | Unique properties for sensors and catalytic applications | Potential as catalysts in reactions |
Mechanism of Action
The mechanism of action of 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde largely depends on its chemical reactivity and the nature of its interactions with other molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs include:
Electronic and Steric Effects
- Bromine vs. In contrast, the methyl group (electron-donating) at position 4 increases electron density, improving reactivity in nucleophilic additions . Steric hindrance from bromine may slow down reactions at adjacent positions compared to methyl-substituted analogs .
Aldehyde vs. Carboxylic Acid/Ester :
Physical Properties
- Solubility :
- Bromine’s electronegativity may reduce solubility in polar solvents compared to methyl-substituted compounds. Aldehyde derivatives are typically soluble in organic solvents like DMSO or THF .
Biological Activity
3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrN\OS
- CAS Number : 2225147-38-4
- SMILES Representation : C1=C(NC2=C1SC=C2Br)C(=O)O
The compound features a thieno[3,2-b]pyrrole core with a bromine substituent and an aldehyde functional group, which are critical for its biological interactions.
Biological Activity Overview
This compound has been studied for various biological activities:
Anticancer Activity
Research has indicated that derivatives of thieno[3,2-b]pyrrole exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds based on this scaffold can induce apoptosis in cancer cells by modulating key apoptotic proteins such as caspase-3 and Bcl-2 .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HepG2 | 40 - 204 | Induces apoptosis via caspase activation |
| Derivative A | MDA-MB-231 | 29 | Cell cycle arrest |
| Derivative B | HeLa | 59 | Pro-apoptotic protein upregulation |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- D-amino Acid Oxidase (DAO) Inhibition : SAR studies indicate that small substituents on the thieno ring can enhance the inhibition of DAO, which is implicated in neurodegenerative diseases .
- Tyrosine Kinase Inhibition : Compounds derived from this structure have shown potent inhibitory effects on tyrosine kinases such as EGFR and CDK2, suggesting potential applications in cancer therapy .
Study on Anticancer Properties
In one study, a series of thieno[3,2-b]pyrrole derivatives were synthesized and evaluated for their anticancer properties. Among them, this compound exhibited notable cytotoxicity against HepG2 cells with an IC value ranging from 40 to 204 nM. The mechanism involved the induction of apoptosis through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic pathways .
Synergistic Effects with Other Compounds
Another investigation explored the synergistic effects of this compound when combined with established antiviral agents. The results indicated an additive or mild synergistic effect when used alongside drugs like Ganciclovir (GCV), enhancing its therapeutic potential against viral infections .
Q & A
Basic: What are the key synthetic routes for 3-Bromo-4H-thieno[3,2-b]pyrrole-5-carbaldehyde?
Answer:
The synthesis typically involves multi-step pathways:
- Bromination: Introduction of bromine at the 3-position using agents like N-bromosuccinimide (NBS) under controlled conditions.
- Formylation: The aldehyde group is introduced via Vilsmeier-Haack formylation (using POCl₃ and DMF) or directed lithiation followed by quenching with DMF .
- Optimization: Reaction temperatures (e.g., 0–5°C for bromination) and solvent systems (e.g., THF or DCM) are critical for yield and purity.
Basic: How is the aldehyde group in this compound characterized spectroscopically?
Answer:
Key techniques include:
- ¹H NMR: The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm.
- IR Spectroscopy: A strong stretch at ~1700 cm⁻¹ (C=O of aldehyde).
- Mass Spectrometry: Molecular ion peak (M⁺) at m/z 245 (calculated for C₇H₄BrNO₂S) confirms the molecular formula .
Advanced: How do structural analogs (e.g., bromine vs. chlorine, aldehyde vs. methyl) affect reactivity and biological activity?
Answer:
- Halogen Effects: Bromine’s larger atomic radius enhances electrophilic substitution rates compared to chlorine, impacting cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Functional Group Influence: The aldehyde group enables nucleophilic additions (e.g., hydrazine for hydrazone formation), while methyl groups limit such reactivity. Biological activity varies: aldehydes show higher binding affinity to enzymes like kinases due to electrophilic interactions .
Comparison Table:
Advanced: How can contradictory data in solubility and stability studies be resolved?
Answer:
Contradictions often arise from:
- Solvent Systems: Polar aprotic solvents (e.g., DMSO) stabilize the aldehyde via hydrogen bonding, while protic solvents (e.g., MeOH) promote oxidation.
- pH Sensitivity: Stability decreases above pH 7 due to aldehyde oxidation. Use buffered solutions (pH 4–6) for storage .
- Analytical Validation: Cross-validate HPLC (C18 column, acetonitrile/water gradient) and NMR data to confirm purity .
Methodological: What strategies optimize yields in multi-step syntheses of this compound?
Answer:
- Stepwise Monitoring: Use TLC or in-situ IR to track bromination (disappearance of starting material) and formylation (appearance of aldehyde signals).
- Protection/Deprotection: Protect reactive sites (e.g., pyrrole nitrogen) with Boc groups during bromination to prevent side reactions .
- Catalysis: Employ Pd catalysts (e.g., Pd(PPh₃)₄) for Heck coupling if further functionalization is needed post-synthesis .
Advanced: What computational methods predict the biological targets of this compound?
Answer:
- Docking Studies: Use AutoDock Vina with protein databases (e.g., PDB) to identify kinase or GPCR targets. The aldehyde group often binds catalytic lysine residues.
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme assays .
- MD Simulations: Assess binding stability over 100 ns trajectories to prioritize in vitro testing .
Basic: What are the safety considerations for handling this compound?
Answer:
- Toxicity: Potential irritant (aldehydes). Use PPE (gloves, goggles) and work in a fume hood.
- Storage: Store under argon at –20°C to prevent oxidation.
- Disposal: Neutralize with 10% sodium bisulfite before aqueous waste disposal .
Advanced: How does the electron-withdrawing bromine affect regioselectivity in further derivatization?
Answer:
- Directing Effects: Bromine deactivates the thieno ring, favoring electrophilic attacks at the 6-position (para to Br).
- Cross-Coupling: Suzuki-Miyaura reactions occur selectively at the bromine site, enabling aryl/heteroaryl introductions .
Methodological: What chromatographic techniques purify this compound effectively?
Answer:
- Flash Chromatography: Use silica gel with hexane/EtOAc (3:1) for initial purification.
- HPLC: Reverse-phase C18 column (MeCN:H₂O, 0.1% TFA) resolves aldehyde oxidation byproducts .
Advanced: How can structural analogs be designed to enhance bioavailability?
Answer:
- Prodrug Strategies: Convert the aldehyde to a Schiff base (e.g., with hydroxylamine) for improved solubility.
- Lipophilicity Tuning: Introduce methyl groups at non-critical positions (e.g., 2-position) to balance LogP values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
